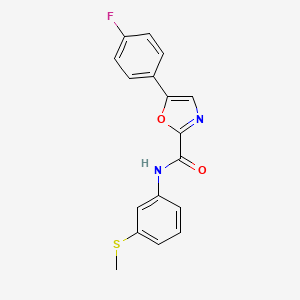

5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide

Description

5-(4-Fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at the 5-position and a 3-(methylthio)phenyl carboxamide moiety at the 2-position. This structure combines aromatic fluorination, a sulfur-containing thioether group, and a carboxamide linkage, which are common motifs in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2S/c1-23-14-4-2-3-13(9-14)20-16(21)17-19-10-15(22-17)11-5-7-12(18)8-6-11/h2-10H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWSQEFDNLTFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step may involve the use of fluorobenzene derivatives and suitable coupling reactions.

Attachment of the methylthiophenyl group: This can be done using thiolation reactions with methylthiophenyl precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (-NH-NH) undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (HO) and potassium permanganate (KMnO), leading to the formation of diazenes or nitrogen-oxygen derivatives. For example:

This reactivity is critical for generating intermediates in medicinal chemistry.

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For instance, reactions with aromatic aldehydes yield Schiff bases, as demonstrated in analogous benzothiazole systems :

These reactions are pivotal for synthesizing bioactive molecules with anti-inflammatory and antimicrobial properties .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide exhibit notable anticancer properties. The mechanisms of action typically involve:

- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, derivatives have demonstrated significant growth inhibition percentages against specific cancer cell lines, such as SNB-19 and OVCAR-8, with growth inhibition rates exceeding 85% in certain cases .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, leading to programmed cell death. This is crucial for the development of effective cancer therapies as it targets the survival mechanisms of malignant cells.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal reported that a derivative similar to 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide displayed significant anticancer activity against multiple cell lines. The compound was tested for its ability to inhibit tumor growth and induce apoptosis, showing promising results in vitro .

Antimicrobial Activity

In addition to its anticancer properties, this compound also shows potential as an antimicrobial agent. Research indicates:

- Broad-Spectrum Activity : Compounds within the oxazole family have been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of oxazole derivatives, revealing that certain compounds exhibited significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest a potential role for 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide in treating infections resistant to conventional antibiotics .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | Inhibition Percentage (%) | Mechanism |

|---|---|---|---|

| Anticancer | SNB-19 | 86.61 | Apoptosis induction |

| Anticancer | OVCAR-8 | 85.26 | Cell cycle arrest |

| Antimicrobial | Mycobacterium smegmatis | Significant | Cell wall disruption |

| Antimicrobial | Pseudomonas aeruginosa | Significant | Metabolic pathway interference |

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Modifications and Core Heterocycles

Oxazole vs. Benzisoxazole Core

- Target Compound : Oxazole core with 4-fluorophenyl and 3-(methylthio)phenyl groups.

- Analog: N-(4-Fluorophenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide () Key Difference: Replacement of oxazole with a benzoisoxazole core. The oxazole core in the target compound may offer greater metabolic stability due to reduced ring strain .

Sulfur-Containing Substituents

- Analog: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide () Key Similarity: Presence of a 3-(methylthio) group. Impact: Methylthio groups enhance lipophilicity, improving membrane permeability. In antimalarial compounds, this modification correlates with increased efficacy against Plasmodium species .

Fluorinated Aromatic Rings

- Analog: N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Key Difference: Difluorophenyl group vs. 4-fluorophenyl. Impact: Difluorination increases electron-withdrawing effects, enhancing antibacterial potency (99.05% purity) compared to mono-fluorinated analogs. This suggests that the 4-fluorophenyl group in the target compound may balance reactivity and synthetic feasibility .

Carboxamide Linkages

- Analog : N-[5-(Isopropylsulfonyl)-2-methoxyphenyl]-5-(3-pyridin-2-ylphenyl)-1,3-oxazol-2-amine ()

- Key Difference : Sulfonyl vs. methylthio substituents.

- Impact : Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for kinase inhibition in cancer therapies. The methylthio group in the target compound may prioritize hydrophobic interactions in targets like ATP-binding pockets .

Biological Activity

The compound 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide is a member of the oxazole class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a fluorophenyl group and a methylthio substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds within the oxazole family exhibit various biological activities, including:

- Anticancer Activity : Compounds similar to 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide have shown promise in inhibiting tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : Some oxazoles have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial and fungal strains.

The biological activities of oxazole derivatives are often attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes involved in critical metabolic pathways or interfere with cellular signaling processes.

Enzyme Inhibition

One study highlighted the compound's role as an inhibitor of certain enzymes associated with cancer progression. The structure-activity relationship (SAR) analysis revealed that modifications in the oxazole ring significantly affect enzyme affinity and selectivity .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of several oxazole derivatives, including our compound of interest. The results demonstrated that at concentrations ranging from 10 to 50 µM, 5-(4-fluorophenyl)-N-(3-(methylthio)phenyl)oxazole-2-carboxamide exhibited significant cytotoxicity against human cancer cell lines such as HCT116 and A549. The IC50 values were notably lower than those of standard chemotherapeutics, indicating a promising therapeutic index .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed that this compound could reduce pro-inflammatory cytokine levels in vitro. This was particularly evident in assays measuring TNF-alpha and IL-6 production in stimulated macrophages. The results suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.